An In-depth Technical Guide to Ethyl 2-methyl-6-(trifluoromethyl)nicotinate: Synthesis, Characterization, and Applications
An In-depth Technical Guide to Ethyl 2-methyl-6-(trifluoromethyl)nicotinate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among fluorinated moieties, the trifluoromethyl group (CF₃) is of particular interest due to its strong electron-withdrawing nature and steric bulk. This guide provides a comprehensive technical overview of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, a key heterocyclic building block that embodies the convergence of these principles. As an important intermediate in the synthesis of agrochemicals, its chemistry and properties are of significant interest to researchers in crop protection and those exploring the broader utility of trifluoromethylated pyridines in bioactive compound discovery.
Chemical Structure and Properties
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a substituted pyridine derivative with the chemical formula C₁₀H₁₀F₃NO₂. Its structure features a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and an ethyl ester at the 3-position (nicotinate).
Molecular Structure:
Caption: Chemical structure of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |
| Molecular Weight | 233.19 g/mol | [1] |
| CAS Number | 380355-65-7 | [2] |
| Appearance | Not specified in available literature; likely a colorless to pale yellow liquid or low-melting solid. | |
| Purity | Commercially available up to 98% | [1] |
Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
The synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate can be achieved through a multi-step process, as detailed in patent literature. A key application of this compound is as an intermediate in the production of the herbicide fluroxypyr.[3][4] The following synthesis protocol is based on a disclosed method.[5]
Reaction Scheme:
Caption: Synthetic workflow for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
Experimental Protocol:
Step 1: Synthesis of Intermediate IA (Enol and Keto forms) [5]
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To a single-necked flask, add ethyl acetoacetate (6 g, 46.5 mmol) and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (8 g, 47.6 mmol).
-
Cool the mixture in an ice-water bath.
-
Slowly add a solution of sodium ethoxide (56 mmol) in ethanol.
-
After the addition is complete, stir the reaction mixture at 0°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until completion.
-
Pour the reaction mixture into 50 mL of dilute hydrochloric acid.
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Extract the aqueous layer three times with ethyl acetate (60 mL each).
-
Combine the organic phases and wash with a saturated sodium chloride solution.
-
Separate the organic phase and concentrate under reduced pressure to obtain a brown liquid (11.96 g).
-
The crude product can be purified by column chromatography to yield the analytical sample of Intermediate IA.
Step 2: Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate [5]
-
The crude Intermediate IA from the previous step is subjected to a cyclization and aromatization reaction.
-
This is typically achieved by reaction with a source of ammonia, which facilitates the ring closure to form the pyridine core.
-
The specific conditions for this step (e.g., solvent, temperature, and source of ammonia) can be optimized to maximize the yield of the final product.
Note: The patent (CN114716320A) provides the general pathway but may not detail all the optimized parameters for large-scale production.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized Ethyl 2-methyl-6-(trifluoromethyl)nicotinate. While specific spectral data is not widely published, the following techniques are standard for the structural elucidation of such compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be used to identify the protons of the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the aromatic protons on the pyridine ring.
-
¹³C NMR spectroscopy would confirm the number of unique carbon atoms and their chemical environments, including the carbons of the trifluoromethyl group, the ester, the methyl group, and the pyridine ring.[5]
-
¹⁹F NMR spectroscopy would show a characteristic signal for the trifluoromethyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the C=O stretch of the ester and the C-F bonds of the trifluoromethyl group.
Applications in Research and Development
The primary documented application of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is as a key intermediate in the synthesis of the herbicide fluroxypyr .[3][4][6] Fluroxypyr is a systemic herbicide used for the control of broadleaf weeds.
Significance in Agrochemical Synthesis:
The trifluoromethyl group on the pyridine ring is crucial for the biological activity of many agrochemicals. It can enhance the efficacy of the active ingredient by:
-
Increasing Metabolic Stability: The strong C-F bonds are resistant to enzymatic degradation, prolonging the compound's activity in the target organism.
-
Modulating Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can improve its uptake and transport within the plant.
-
Altering Electronic Properties: The electron-withdrawing nature of the CF₃ group can influence the binding of the molecule to its target enzyme or receptor.
Potential in Medicinal Chemistry:
While its primary current use is in the agrochemical sector, substituted nicotinic acid derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[7] The presence of a trifluoromethyl group can be advantageous in drug design for the same reasons it is beneficial in agrochemicals. Therefore, Ethyl 2-methyl-6-(trifluoromethyl)nicotinate represents a valuable building block for the synthesis of novel pharmaceutical candidates.
Safety and Handling
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is classified as an irritant.[2] Appropriate safety precautions should be taken when handling this compound.
Hazard Statements: [8]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H402: Harmful to aquatic life.
Precautionary Statements: [8]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.
Conclusion
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a valuable fluorinated building block with demonstrated utility in the synthesis of agrochemicals, particularly the herbicide fluroxypyr. The presence of the trifluoromethyl group imparts desirable properties that are of significant interest in the design of bioactive molecules. While detailed physicochemical and spectral data are not extensively available in the public domain, the synthetic pathway is accessible through patent literature. This guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and agrochemical development, highlighting its potential for the creation of novel and effective chemical entities.
References
-
The Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. [Link]
-
Eichhorn, et al. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Link]
- Google Patents.
- Google Patents. CN104592103A - Method for synthesizing fluroxypyr ester.
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]
-
AERU, University of Hertfordshire. Fluroxypyr (Ref: DOW 43304-H). [Link]
- Google Patents. Medicament intermediate and preparation method of fluroxypyr 1-methylheptyl ester.
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PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [Link]
- Google Patents.
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Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
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Supporting Information. Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4a). [Link]
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